molecular formula C19H16N4O2 B2572783 N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 898356-18-8

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2572783
CAS No.: 898356-18-8
M. Wt: 332.363
InChI Key: BRNCZYPBTFWKEP-UHFFFAOYSA-N
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Description

N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is an organic compound that features both an indole and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound.

    Coupling Reaction: The final step involves coupling the indole derivative with the cyanophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the cyanophenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]methanediamide
  • N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]propanediamide

Uniqueness

N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of the indole and cyanophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-11-13-5-1-3-7-16(13)23-19(25)18(24)21-10-9-14-12-22-17-8-4-2-6-15(14)17/h1-8,12,22H,9-10H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNCZYPBTFWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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